N(2)-Ethylguanine

DNA Replication Fidelity Translesion Synthesis Polymerase Specificity

Researchers studying aldehyde-induced DNA damage require position-specific adduct standards to avoid invalid mechanistic assumptions. N2-Ethylguanine is the validated analytical standard for acetaldehyde-DNA adduct detection and a precise probe for dissecting TC-NER pathways. - Blocks replicative polymerase α by 10⁴-fold while TLS polymerase η bypasses it 370-fold more efficiently, enabling polymerase specialization assays. - Mandates TC-NER for repair, unlike N2-methylguanine, serving as a critical positive control for Cockayne syndrome-related studies. - Enables LC-MS/MS detection with an LOD of 3.0 × 10⁻¹⁰ M, replacing radioactive postlabeling methods.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 19545-00-7
Cat. No. B098628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(2)-Ethylguanine
CAS19545-00-7
SynonymsN(2)-ethylguanine
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCCNC1=NC(=O)C2=C(N1)N=CN2
InChIInChI=1S/C7H9N5O/c1-2-8-7-11-5-4(6(13)12-7)9-3-10-5/h3H,2H2,1H3,(H3,8,9,10,11,12,13)
InChIKeyLFCHIGIKBKLZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Ethylguanine: Alkyl-DNA Adduct Standard


N(2)-Ethylguanine (N2-EtG) is a synthetic alkylated purine derivative with the molecular formula C7H9N5O (MW 179.18 g/mol), where an ethyl group is covalently attached to the exocyclic N2 position of guanine. Unlike many DNA alkyl lesions that form at the N7 or O6 positions of guanine, the N2 position is a preferential reaction site for aldehydes—including acetaldehyde, the primary oxidative metabolite of ethanol [1]. This distinct adduction site fundamentally alters the base-pairing interface, positioning the ethyl group in the minor groove of DNA, which yields a unique profile of replication block and bypass compared to lesions at other guanine positions [2]. N2-EtG serves as a critical analytical standard for LC-MS/MS detection of acetaldehyde-induced DNA damage, a mechanistic probe for translesion synthesis (TLS) polymerase specificity, and a model substrate for investigating transcription-coupled nucleotide excision repair (TC-NER) pathways [3].

1 LC-MS/MS standard for acetaldehyde-derived DNA adduct detection
2 Translesion synthesis (TLS) polymerase specificity probe
3 Transcription-coupled NER (TC-NER) substrate model

N2-Ethylguanine: Irreplaceable Probe


Generic substitution among alkylguanine analogs in DNA damage and repair studies is scientifically invalid due to position-specific effects on polymerase block, bypass, and repair pathway engagement. The N2-ethylguanine adduct blocks replicative DNA polymerase α to a much greater extent than O6-ethylguanine or O6-methylguanine, yet is efficiently and accurately bypassed by specialized TLS polymerase η—a contrast not observed with O6-alkyl lesions [1]. Conversely, the smaller N2-methylguanine adduct fails to block transcription and does not require TC-NER for removal, whereas the bulkier N2-ethylguanine adduct robustly blocks transcription and mandates TC-NER for repair [2]. Additionally, the ethyl group at the N2 position confers distinct enzyme substrate specificity: AlkB dioxygenase can repair N2-ethylguanine in single-stranded DNA, but not in double-stranded DNA, a context-dependent restriction not uniformly shared by all N2-alkyl lesions [3]. These position-, size-, and context-specific behaviors preclude any assumption of functional equivalence.

Replication block profile may shift: N2-ethylguanine strongly blocks Pol α, while O6-alkylguanine analogs do not, altering polymerase stalling readouts.

Transcription arrest requirement differs: N2-ethylguanine blocks transcription and requires TC-NER; N2-methylguanine lacks blocking activity, risking false-negative repair outcomes.

AlkB repair context may vary: N2-ethylguanine is repaired by AlkB only in ssDNA, not dsDNA; other N2-alkyl lesions may exhibit different strand preferences, affecting repair interpretation.

N2-Ethylguanine: Comparative Evidence


Polymerase α Blockade vs O6-Alkylguanines

The N2-ethylguanine adduct exerts a uniquely strong replication block against the replicative DNA polymerase α compared to other alkylguanine lesions. Steady-state kinetic analysis reveals that insertion of cytosine opposite N2-ethylguanine by DNA polymerase α is approximately 10⁴-fold less efficient than insertion opposite an unadducted guanine [1]. In contrast, the O6-ethylguanine and O6-methylguanine adducts block DNA polymerase α to a much lesser extent [1]. This differential block is critical: N2-ethylguanine is a potent replication obstacle, whereas O6-alkylguanines are not.

Pol α Blockade vs O6-AlkylG
Head-to-head
~104-fold reduction in catalytic efficiency vs. unadducted G
Reported strong replication block context for Pol α studies
O6-alkylguanines provide minimal block; substitution loses signal
DNA Replication Fidelity Translesion Synthesis Polymerase Specificity

Polymerase η Efficient Bypass

Unlike O6-alkylguanine lesions, which block both replicative and bypass polymerases, N2-ethylguanine displays a striking functional dichotomy: it is a strong block for polymerase α but is efficiently bypassed by the specialized translesion synthesis (TLS) polymerase η. Kinetic analysis shows that insertion of cytosine opposite N2-ethylguanine by DNA polymerase η is approximately 370-fold more efficient than by DNA polymerase α [1]. Furthermore, polymerase η inserts the correct nucleotide (cytosine) opposite N2-ethylguanine with nearly the same accuracy as opposite an unadducted guanine, minimizing mutagenic potential [1]. In contrast, polymerase η is similarly blocked by O6-ethylguanine and O6-methylguanine [1].

Pol η Efficient Bypass
Head-to-head
~370-fold more efficient than Pol α opposite N2-ethylguanine
Differential TLS probe for Pol η functional studies
O6-alkylG block both polymerases; contrast lost
Translesion DNA Synthesis Polymerase η DNA Damage Tolerance

Transcription Block Requiring TC-NER

In a transfection-based reporter assay, N2-ethylguanine displayed robust DNA strand-specific transcription-blocking properties, while N2-methylguanine showed no inhibition of gene expression even in NER-deficient cells [1]. The removal of transcription-blocking N2-ethylguanine adducts required the specific TC-NER components ERCC8/CSA and ERCC6/CSB, whereas global genome NER factors XPC and DDB2/XPE were dispensable [1]. This identifies N2-alkylguanines larger than methyl as a distinct structural subclass of transcription-blocking lesions that are repaired primarily by TC-NER.

Transcription Block (TC-NER)
Head-to-head
N2-EtG blocks transcription; repair requires CSA/CSB. N2-MeG no block.
Reported TC-NER-specific lesion model
N2-methylguanine is functionally inert; not a control
Transcription-Coupled Repair Nucleotide Excision Repair Aldehyde DNA Damage

Polymerase ι Bypass via Syn Conformation

Steady-state kinetic analysis with human DNA polymerase ι reveals that this Y-family polymerase incorporates dCMP opposite N2-ethylguanine and unadducted guanine with similar efficiencies in the presence of Mg²⁺, and with even greater efficiencies in the presence of Mn²⁺ [1]. Structural analysis (PDB: 3EPG, 3EPI) shows that DNA polymerase ι accommodates the N2-ethylguanine lesion by rotating the adducted base into the syn configuration, positioning the ethyl group into the major groove and eliminating steric clash with the incoming dCTP [1]. This mechanism provides direct structural evidence for efficient bypass of a minor groove DNA adduct, a feat not uniformly achievable by other Y-family polymerases.

Pol ι Bypass (Syn Conformation)
Cross-study
Efficient dCMP insertion; PDB 3EPG/3EPI: syn conformation
Structural template for minor groove adduct bypass
Atomic-resolution data supports polymerase specificity studies
Structural Biology Minor Groove Adducts Polymerase ι

ssDNA-Specific AlkB Repair

Using high-resolution ESI-TOF mass spectrometry, the AlkB dioxygenase was shown to repair N2-ethylguanine, along with N2-methylguanine, N2-furan-2-yl-methylguanine, and N2-tetrahydrofuran-2-yl-methylguanine, but only in single-stranded DNA (ssDNA) and not in double-stranded DNA (dsDNA) [1]. This context-dependent repair contrasts with some other AlkB substrates that are repaired in both ssDNA and dsDNA contexts. The study confirmed that N2-alkylguanines are bona fide AlkB substrates, expanding the enzyme's known repertoire to lesions on the Watson-Crick base-pairing interface [1].

ssDNA-Specific AlkB Repair
Class-level
Repair detected in ssDNA only; no activity in dsDNA
Context-dependent AlkB substrate probe
Class-level inference; verify in specific structural contexts
DNA Alkylation Repair AlkB Dioxygenase Single-Stranded DNA

LC-ESI-MS Quantitation of Acetaldehyde Adducts

A highly sensitive LC-ESI-MS method was developed specifically for detecting N2-ethylguanine (Et-Gua) and 1,N2-propanoguanine (Pr-Gua) adducts of acetaldehyde [1]. The limit of detection (LOD) for the base form of Et-Gua was 3.0 × 10⁻¹⁰ M, which is about two orders of magnitude lower (more sensitive) than detection of the nucleoside forms [1]. In comparison, the LOD for Pr-Gua was 1.0 × 10⁻⁹ M [1]. This method avoids complex enzymatic reactions and radioactive materials required by ³²P-postlabeling, while still enabling structural identification of guanine adducts [1].

LC-MS Quantitation
Head-to-head
LOD: 3.0 × 10-10 M (base form); ~100-fold more sensitive than nucleoside forms
Sensitive analytical standard for adduct detection
Requires depurination pretreatment; matrix-specific validation
Analytical Chemistry DNA Adductomics LC-MS Quantitation

N2-Ethylguanine: Validated Applications


Acetaldehyde DNA Damage Quantitation

N2-ethylguanine serves as the primary analytical standard for detecting and quantifying acetaldehyde-derived DNA adducts. The established LC-ESI-MS method using the base form of N2-ethylguanine achieves an LOD of 3.0 × 10⁻¹⁰ M, enabling sensitive detection in biological samples such as calf thymus DNA and cultured cell DNA [1]. This avoids the complexity and radioactivity of ³²P-postlabeling while providing structural confirmation of the adduct [1].

Polymerase Stalling and TLS Studies

N2-ethylguanine is a powerful tool for dissecting polymerase behavior at replication forks. Its unique property of strongly blocking replicative polymerase α (10⁴-fold reduction in efficiency) while being efficiently bypassed by TLS polymerase η (370-fold more efficient than α) makes it an ideal model lesion for studying the functional specialization of DNA polymerases [1]. This contrasts sharply with O6-alkylguanine lesions, which block both types of polymerases, allowing researchers to isolate TLS-specific mechanisms [1].

TC-NER Deficiency Models

N2-ethylguanine is a validated transcription-blocking lesion whose repair depends specifically on TC-NER components ERCC8/CSA and ERCC6/CSB, but not on global genome NER factors XPC or DDB2 [1]. This specificity makes N2-ethylguanine an essential positive control and mechanistic probe for studies of TC-NER-related disorders such as Cockayne syndrome, or for assessing the functional consequences of aldehyde-induced transcriptional stress [1]. N2-methylguanine, lacking transcription-blocking activity, cannot substitute in these assays [1].

Y-Family Polymerase Structural Biology

The solved crystal structures of human DNA polymerase ι in complex with N2-ethylguanine and incoming dCTP (PDB: 3EPG, 3EPI) provide atomic-resolution templates for understanding how bulky minor groove adducts are accommodated during TLS [1]. The observation that the adduct is rotated into the syn configuration to avoid steric clash offers a unique structural paradigm for structure-guided mutagenesis studies and for the rational design of polymerase inhibitors [1].

Application
Selection Property
Validation Focus
Acetaldehyde DNA damage quantitation
LC-MS base-form sensitivity
LOD benchmark in biological matrices
Polymerase stalling and TLS studies
Differential block between replicative Pol α and TLS Pol η
Verify Pol α/η bypass contrast in assays
TC-NER pathway research
Transcription-blocking lesion requiring CSA/CSB
TC-NER dependency vs. global genome NER
Y-family polymerase structural biology
Crystal structure-defined syn conformation
Structural basis of minor groove adduct bypass

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